molecular formula C19H23N3O3S2 B2933478 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone CAS No. 1219906-51-0

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone

Cat. No. B2933478
M. Wt: 405.53
InChI Key: SQOABNKPEZQCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone is a useful research compound. Its molecular formula is C19H23N3O3S2 and its molecular weight is 405.53. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathway Elucidation

Research on compounds with structural similarities, like 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), a novel antidepressant, has helped in understanding their metabolic pathways in the human body. Studies using human liver microsomes and recombinant enzymes identified various metabolites and the enzymes responsible for their formation, such as CYP2D6 and CYP3A4/5. This research is crucial for drug development, providing insights into drug metabolism and potential interactions (Hvenegaard et al., 2012).

Chemical Synthesis Techniques

The sulfomethylation of piperazine and polyazamacrocycles, as researched by van Westrenen and Sherry (1992), offers a new route to synthesize mixed-side-chain macrocyclic chelates. This method demonstrates the importance of pH in controlling the number of methanesulfonate groups introduced into the structure, showcasing innovative approaches in chemical synthesis relevant to similar compounds (van Westrenen & Sherry, 1992).

Electrochemical Synthesis

Electrochemical synthesis methods have been developed for creating novel compounds, including derivatives of piperazine. For instance, the electrochemical oxidation of 1-(4-(piperazin-1-yl) phenol) led to the synthesis of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives. Such techniques highlight the utility of electrochemical reactions in generating complex molecules, potentially applicable to synthesizing derivatives of the targeted compound (Nematollahi et al., 2014).

Drug Design and Antiviral Activity

Compounds bearing the piperazine moiety have been explored for their potential antiviral activities. For example, 2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone was investigated for its potential as a non-nucleoside reverse transcriptase inhibitor, demonstrating the role of such structures in developing new therapeutic agents (Al-Masoudi et al., 2007).

Antimicrobial and Antifungal Studies

Azole-containing piperazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, showing that structural modifications can lead to compounds with significant biological efficacy. Such studies inform the design of new drugs with potential applications in treating infectious diseases (Gan et al., 2010).

properties

IUPAC Name

1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-14-17(26-19(20-14)15-5-3-2-4-6-15)13-18(23)21-9-11-22(12-10-21)27(24,25)16-7-8-16/h2-6,16H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOABNKPEZQCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone

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